molecular formula C9H8O4 B15056339 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B15056339
M. Wt: 180.16 g/mol
InChI Key: GZDDYUBGNOIKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are widely distributed in nature and have been studied for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a domino reaction involving Friedel-alkylation followed by intramolecular lactonization can be used to obtain phenol derivatives . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as proton quantum tunneling have been employed to minimize side reactions and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. For example, the oxidation of benzofuran derivatives can be achieved using reagents such as potassium permanganate or chromium trioxide . Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxyl group at position 3 and the carboxyl group at position 7 allows for unique interactions with biological targets and distinct chemical behavior compared to other benzofuran derivatives .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

3-hydroxy-2,3-dihydro-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C9H8O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3,7,10H,4H2,(H,11,12)

InChI Key

GZDDYUBGNOIKBR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.